molecular formula C7H10Cl3NO B1654424 Piperidine, 1-trichloroacetyl- CAS No. 2296-53-9

Piperidine, 1-trichloroacetyl-

Cat. No.: B1654424
CAS No.: 2296-53-9
M. Wt: 230.5 g/mol
InChI Key: COHUYGSEUCDFQT-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Advanced Synthetic Chemistry

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry and natural product synthesis. mdpi.comnih.govarizona.edu Its prevalence is attributed to its ability to adopt well-defined three-dimensional conformations, which allows for precise spatial orientation of substituents and effective interaction with biological targets. The introduction of a piperidine moiety into a molecule can significantly influence its physicochemical properties, such as lipophilicity and aqueous solubility, thereby improving its pharmacokinetic profile. acs.orgnih.gov

Furthermore, the piperidine scaffold is a key structural component in a vast number of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. arizona.edu Its derivatives are present in over twenty classes of drugs and numerous alkaloids. nih.gov The development of efficient and stereoselective methods for the synthesis of substituted piperidines is, therefore, an area of intense research in modern organic chemistry. nih.govnih.govrsc.org

The Trichloroacetyl Moiety: A Versatile Acylating and Protecting Group in Organic Transformations

The trichloroacetyl group (-C(O)CCl₃) is a highly versatile functional group in organic synthesis, primarily utilized as both a powerful acylating agent and a robust protecting group for amines. mdpi.comresearchgate.net Its utility stems from the strong electron-withdrawing nature of the three chlorine atoms, which significantly enhances the electrophilicity of the carbonyl carbon. Current time information in Bangalore, IN. This makes N-trichloroacetyl amides, such as Piperidine, 1-trichloroacetyl-, effective reagents for the acylation of nucleophiles. Current time information in Bangalore, IN.

As a protecting group, the trichloroacetyl moiety is prized for its stability under a range of reaction conditions, including those that would cleave other common amine protecting groups. researchgate.netrsc.org It can be readily introduced by reacting an amine with trichloroacetyl chloride or trichloroacetic anhydride. syr.edu Importantly, the trichloroacetyl group can be removed under specific and mild conditions, often using reducing agents like zinc in acetic acid or via basic hydrolysis, without affecting other sensitive functional groups within the molecule. syr.edu This orthogonality makes it a valuable tool in complex total synthesis. rsc.org

Overview of Academic Research Trajectories for Piperidine, 1-trichloroacetyl- and Related Derivatives

Academic research involving Piperidine, 1-trichloroacetyl- and its derivatives has largely focused on their application as versatile intermediates in the synthesis of complex molecular architectures. Three prominent research trajectories can be identified: their use in radical cyclizations for the construction of polycyclic alkaloids, their role in directing stereoselective transformations, and their incorporation into novel compounds for medicinal chemistry applications.

Radical Cyclizations in Alkaloid Synthesis:

One significant area of research has been the use of N-trichloroacetyl enamides, derived from piperidine and other cyclic amines, in radical cyclization reactions. These reactions are powerful methods for forming carbon-carbon bonds and constructing intricate ring systems. The trichloroacetyl group serves as an excellent radical precursor. For instance, in the synthesis of building blocks for Daphniphyllum alkaloids, N-trichloroacetyl enamides undergo 5-endo-trig radical cyclizations to yield polyfunctionalized lactams, which are key intermediates for these complex natural products. ub.eduresearchgate.netacs.org

Table 1: Application of N-Trichloroacetyl Piperidine Derivatives in Radical Cyclization Reactions
ReactantReaction ConditionsProductYield (%)Reference
N-(cyclohex-1-en-1-yl)-2,2,2-trichloroacetamideCuCl, MeCN, 110 °Ccis-3a-chloro-3a,4,5,6,7,7a-hexahydro-1H-indol-2(3H)-one85 researchgate.net
N-(cyclopent-1-en-1-yl)-2,2,2-trichloroacetamideCuCl, MeCN, 110 °Ccis-3a-chloro-3a,4,5,6a-tetrahydro-1H-cyclopenta[b]pyrrol-2(3H)-one75 researchgate.net

Stereoselective Synthesis:

The N-trichloroacetyl group has also been effectively employed to control stereochemistry in the synthesis of substituted piperidines. Its steric bulk and electronic properties can influence the facial selectivity of reactions on the piperidine ring. A notable example is its use in intramolecular amidomercuration reactions. In the asymmetric synthesis of the alkaloid (+)-iso-6-cassine, the N-trichloroacetyl group on a 5-alkenyl amide precursor directs the cyclization to predominantly form the trans-2,6-disubstituted piperidine. nih.gov This stereodirecting effect is crucial for establishing the correct relative stereochemistry of the target molecule.

Table 2: Diastereoselectivity in the Intramolecular Amidomercuration of N-Trichloroacetyl-5-alkenyl Amides
SubstrateReaction ConditionsMajor DiastereomerDiastereomeric Ratio (trans:cis)Reference
N-(1-phenylhept-6-en-2-yl)-2,2,2-trichloroacetamideHg(OTFA)₂, THF, rttrans-6-benzyl-2-methylpiperidine derivative95:5 nih.gov
N-(1-cyclohexylhept-6-en-2-yl)-2,2,2-trichloroacetamideHg(OTFA)₂, THF, rttrans-6-cyclohexylmethyl-2-methylpiperidine derivative>98:2 nih.gov

Medicinal Chemistry Applications:

In the realm of medicinal chemistry, N-acylated piperidines are extensively explored for the development of new therapeutic agents. mdpi.comnih.govresearchgate.netjpsbr.org The acyl group can be varied to fine-tune the biological activity of the molecule. For example, a series of N-acyl-4-benzylidenepiperidine-4'-carboxylic acids were synthesized and evaluated as inhibitors of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and male pattern baldness. The nature of the N-acyl group was found to be critical for potent and selective inhibition of the type 2 isozyme. acs.org

Table 3: Inhibition of Human Steroid 5α-Reductase Type 2 by N-Acyl Piperidine Derivatives
Compound (N-acyl group)IC₅₀ (nM)Reference
Dicyclohexylacetyl11 acs.org
(2-Fluorodicyclohexyl)acetyl7 acs.org
Finasteride (standard)5 acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trichloro-1-piperidin-1-ylethanone
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InChI

InChI=1S/C7H10Cl3NO/c8-7(9,10)6(12)11-4-2-1-3-5-11/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

COHUYGSEUCDFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80177507
Record name Piperidine, 1-trichloroacetyl-
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Molecular Weight

230.5 g/mol
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CAS No.

2296-53-9
Record name Piperidine, 1-trichloroacetyl-
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Record name Piperidine, 1-trichloroacetyl-
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Record name 1-(2,2,2-TRICHLOROACETYL)PIPERIDINE
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Advanced Synthetic Methodologies for Piperidine, 1 Trichloroacetyl

Direct Synthesis of 1-Trichloroacetylpiperidine

The most straightforward approach to "Piperidine, 1-trichloroacetyl-" involves the direct acylation of the piperidine (B6355638) ring. This method is widely employed due to its simplicity and efficiency.

Acylation Strategies of Piperidine with Trichloroacetyl Halides

The primary method for the synthesis of "Piperidine, 1-trichloroacetyl-" is the acylation of piperidine with a trichloroacetyl halide, most commonly trichloroacetyl chloride. ontosight.aigoogle.com This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trichloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct that is formed. ontosight.aigoogle.com

Common bases employed for this purpose include tertiary amines such as triethylamine (B128534) or pyridine (B92270). researchgate.net The choice of base and solvent can significantly impact the reaction's efficiency. The reaction mechanism involves the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of trichloroacetyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the N-acylated product along with hydrochloric acid, which is subsequently neutralized by the base.

Anhydrous conditions are often preferred to prevent the hydrolysis of the highly reactive trichloroacetyl chloride. The reaction is generally exothermic and may require cooling to control the reaction rate and prevent side reactions.

Optimization of Reaction Conditions and Yields in 1-Trichloroacetylation

Optimizing reaction conditions is crucial for maximizing the yield and purity of "Piperidine, 1-trichloroacetyl-". Key parameters that are often fine-tuned include the choice of solvent, temperature, and the stoichiometry of the reactants and base.

For instance, a procedure for the synthesis of a related compound involved the dropwise addition of trichloroacetyl chloride to a solution of the piperidine precursor in a suitable solvent like dimethylethoxyethane (DME) at 0 °C, followed by stirring at room temperature for an extended period. whiterose.ac.uk The use of a base like sodium bicarbonate in the workup helps to neutralize any remaining acid and facilitate the isolation of the product. whiterose.ac.uk In another example, anhydrous potassium carbonate was used as the base in the presence of nitrogen gas, and the reaction was conducted at room temperature. google.com

The selection of the acylating agent can also be varied. While trichloroacetyl chloride is common, other trichloroacetylating agents could potentially be employed. The optimization process often involves screening different solvents, bases, and temperature profiles to identify the conditions that provide the highest yield and purity of the desired product.

Table 1: Exemplary Reaction Conditions for the Synthesis of "Piperidine, 1-trichloroacetyl-" and Related Derivatives

ParameterCondition 1Condition 2
Piperidine Precursor PiperidineSubstituted Piperidine
Acylating Agent Trichloroacetyl chlorideTrichloroacetyl chloride
Base TriethylamineAnhydrous K2CO3
Solvent DichloromethaneNot specified
Temperature Room TemperatureRoom Temperature
Atmosphere Not specifiedNitrogen
Workup Aqueous workupExtraction with ether after quenching
Reference ontosight.ai google.com

This table presents a generalized summary of typical reaction conditions and is not exhaustive.

β-Trichloroacetylation of Cyclic Amines

While the direct N-acylation of piperidine is the most common route to "Piperidine, 1-trichloroacetyl-", research has also explored the trichloroacetylation at other positions of cyclic amines. A study on the β-trichloroacetylation of cyclic amines has been reported, highlighting the possibility of introducing the trichloroacetyl group at the β-position of the ring. crossref.orgmolaid.comacs.org This type of reaction expands the synthetic utility of trichloroacetylation beyond simple N-acylation, allowing for the creation of more complex and functionalized piperidine derivatives. The methodologies for such reactions often involve different catalytic systems and reaction pathways compared to direct N-acylation.

Precursor-Based and Cascade Approaches to N-Trichloroacetylated Piperidines

Beyond direct acylation, more intricate strategies involving the construction of the piperidine ring with the N-trichloroacetyl group already incorporated or installed during a cascade sequence have been developed. These methods offer access to a wider range of substituted and stereochemically defined N-trichloroacetylated piperidines.

Intramolecular Cyclization Pathways for Piperidine Ring Construction

The formation of the piperidine ring through intramolecular cyclization is a powerful strategy in heterocyclic synthesis. mdpi.comsemanticscholar.org In the context of N-trichloroacetylated piperidines, this involves designing a linear precursor that contains the N-trichloroacetyl group and suitable functional groups that can react intramolecularly to form the six-membered ring.

One notable example is the use of radical cyclizations. An N-cycloalkenyl trichloroacetamide (B1219227) derivative can undergo a 5-endo-trig radical cyclization to form a hydroindole system, which contains a piperidine ring. researchgate.net This approach is particularly useful for constructing polycyclic systems incorporating the N-trichloroacetylated piperidine motif. Another strategy involves the Hg(II)-mediated intramolecular amidomercuration of 5-alkenyl amides bearing an N-trichloroacetyl group, which has been shown to lead to the formation of trans-2,6-dialkylpiperidine ring systems. nih.gov This method highlights the stereodirecting effect of the N-trichloroacetyl group. nih.gov

Achieving stereoselectivity and regioselectivity in the construction of the piperidine ring is a major focus of modern synthetic chemistry. mdpi.com Intramolecular cyclization reactions are often designed to control the formation of specific stereoisomers. For instance, the choice of catalyst and reaction conditions in radical cyclizations can influence the stereochemical outcome of the newly formed stereocenters.

The intramolecular aza-Michael reaction of N-tethered alkenes is another powerful tool for the enantioselective synthesis of substituted piperidines. mdpi.com While not explicitly detailed for N-trichloroacetylated systems in the provided context, this methodology could potentially be adapted. Similarly, intramolecular radical C-H amination/cyclization reactions, catalyzed by transition metals or achieved through electrolysis, offer a regioselective route to piperidines. mdpi.com The N-trichloroacetyl group, with its strong electron-withdrawing properties, can influence the regioselectivity of such cyclizations by altering the electronic properties of the nitrogen atom and adjacent bonds.

Radical-Mediated Cyclizations in Piperidine Synthesis

Radical cyclizations offer a powerful and versatile approach to the synthesis of piperidine rings. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the heterocyclic ring.

One notable strategy involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which has been shown to produce 2,4,5-trisubstituted piperidines. acs.org The diastereoselectivity of these reactions can be influenced by the nature of the radical stabilizing group and the reaction conditions. For instance, using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride has been reported to enhance diastereoselectivity in the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.org

More recent advancements have utilized photoredox catalysis to generate aryl radicals from linear aryl halide precursors. These radicals can undergo regioselective cyclization to construct spirocyclic piperidines under mild conditions, avoiding the use of toxic reagents or precious metals. nih.gov Another innovative approach involves a copper-catalyzed enantioselective δ C-H cyanation. This method proceeds via an N-centered radical relay mechanism, enabling the asymmetric synthesis of chiral piperidines from acyclic amines. nih.gov

Cobalt-catalyzed radical cyclizations have also emerged as a valuable tool. nih.gov For example, cobalt(II) porphyrin complexes can catalyze the formation of piperidines from linear aldehydes. nih.gov This method is generally high-yielding, though it can be accompanied by the formation of linear alkene side products. nih.gov The mechanism is thought to involve the formation of a benzyl (B1604629) radical followed by radical-rebound ring closure. nih.gov

Catalyst/ReagentSubstrate TypeKey Features
Tris(trimethylsilyl)silane7-substituted-6-aza-8-bromooct-2-enoatesEnhanced diastereoselectivity
Organic Photoredox CatalystLinear aryl halidesMild conditions, construction of spirocyclic piperidines
Chiral Copper CatalystAcyclic aminesEnantioselective δ C-H cyanation
Cobalt(II) Porphyrin ComplexesLinear aldehydesHigh-yielding, forms piperidines directly
Reductive Amination and Hydrogenation Approaches

Reductive amination is a widely employed and straightforward method for the synthesis of piperidines. nih.govchim.it This reaction typically involves the condensation of a dicarbonyl compound with an amine, followed by reduction of the resulting imine or enamine intermediates to form the piperidine ring. chim.it A variety of reducing agents can be used, with sodium cyanoborohydride being a common choice. chim.it The double reductive amination of dicarbonyl compounds is a particularly efficient route to the piperidine skeleton. chim.it

A one-pot procedure for the reductive amination of secondary amines, such as piperidines, with aldehydes has been developed using a borane-pyridine complex as a less toxic alternative to sodium cyanoborohydride. tandfonline.com This method has been shown to be effective for a range of aromatic, heteroaromatic, and aliphatic aldehydes. tandfonline.com

Hydrogenation of pyridine precursors is another fundamental route to piperidines. nih.gov While often requiring harsh conditions such as high temperatures and pressures, recent developments have focused on more mild and selective methods using metal- and organocatalysis. nih.gov

Reaction TypeKey ReactantsCommon Reagents
Double Reductive AminationDicarbonyl compounds, AmineSodium cyanoborohydride
Reductive AminationSecondary amine, AldehydeBorane-pyridine complex
HydrogenationPyridine derivativesTransition metal catalysts

Metal-Catalyzed and Organocatalytic Cyclization Strategies for Piperidine Derivatives

Metal-catalyzed and organocatalytic cyclization reactions represent powerful and increasingly popular strategies for the synthesis of piperidine derivatives, often with high levels of stereocontrol. mdpi.comresearchgate.net

Metal-Catalyzed Cyclizations:

Transition metals such as palladium, rhodium, gold, and copper are frequently used to catalyze a variety of cyclization reactions leading to piperidines. mdpi.comresearchgate.netmdpi.com Palladium-catalyzed reactions, in particular, are widely utilized for their high activity, selectivity, and tolerance of a broad range of functional groups. mdpi.com For instance, palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes provides a route to chiral β-acetoxylated piperidines. organic-chemistry.org

Gold(I)-catalyzed intramolecular dearomatization/cyclization reactions have also been developed for the synthesis of piperidine derivatives. nih.govmdpi.com Nickel-catalyzed borrowing hydrogen annulation reactions between anilines and pentane-1,5-diol offer another efficient route to N-arylated piperidines. tandfonline.com

Organocatalytic Cyclizations:

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of piperidines, avoiding the use of often toxic and expensive metals. rsc.orgacs.org Cinchona alkaloid-catalyzed [4+2] cyclocondensation of α,β-unsaturated acyl chlorides with imines yields highly substituted dihydropyridinones, which can be subsequently reduced to piperidine derivatives. nih.gov

Proline-derived organocatalysts are also widely used. For example, an O-TMS protected diphenylprolinol can catalyze a domino Michael addition/aminalization process between aldehydes and nitroolefins to form polysubstituted piperidines with excellent enantioselectivity. acs.org Another approach involves a highly enantioselective [4+2] annulation via an organocatalytic Mannich reaction-reductive cyclization, providing a one-pot synthesis of functionalized piperidines. rsc.org

Catalyst TypeReaction TypeKey Features
PalladiumAsymmetric 6-endo aminoacetoxylationSynthesis of chiral β-acetoxylated piperidines
Gold(I)Intramolecular dearomatization/cyclizationFormation of piperidine derivatives
NickelBorrowing hydrogen annulationSynthesis of N-arylated piperidines
Cinchona Alkaloid[4+2] cyclocondensationEnantioselective synthesis of dihydropyridinones
Proline-derivedDomino Michael addition/aminalizationEnantioselective synthesis of polysubstituted piperidines

Electroreductive Cyclization Methodologies

Electroreductive cyclization offers a green and efficient alternative for the synthesis of piperidines, often eliminating the need for expensive or toxic reagents. nih.govnih.gov This method has been successfully employed for the synthesis of piperidine and pyrrolidine (B122466) derivatives from readily available imines and terminal dihaloalkanes. nih.govnih.gov The reaction proceeds via the cathodic reduction of the imine, which then reacts with the dihaloalkane in an intramolecular cyclization. nih.gov

The use of a flow microreactor can enhance the efficiency of electroreductive cyclizations due to the large specific surface area, leading to good yields and the potential for preparative scale synthesis through continuous electrolysis. nih.govnih.govresearchgate.net

Reaction TypeKey ReactantsKey Advantages
Electroreductive CyclizationImine, Terminal dihaloalkaneGreen chemistry, avoids toxic reagents, efficient

Post-Synthetic Functionalization and Derivatization of 1-Trichloroacetylpiperidine

Once the 1-trichloroacetylpiperidine core is synthesized, further modifications can be carried out at either the piperidine ring or the trichloroacetyl group to generate a diverse range of derivatives.

Chemical Transformations at the Piperidine Ring Moiety

The piperidine ring of 1-trichloroacetylpiperidine can undergo various chemical transformations to introduce new functional groups. Site-selective C-H functionalization is a powerful strategy for this purpose. nih.gov By carefully selecting the catalyst and the nitrogen protecting group, it is possible to achieve functionalization at the C2, C3, or C4 positions of the piperidine ring. nih.gov For example, rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have been used to introduce substituents at these positions with high regio- and stereoselectivity. nih.gov

Another approach involves the β-trichloroacetylation of cyclic amines, which can be applied to the synthesis of chiral azabicyclo-N-oxyls. clockss.org

Modifications and Reactions Involving the Trichloroacetyl Group

The trichloroacetyl group is a versatile functional handle that can be readily transformed into other functionalities. clockss.org It can be easily converted into an ester moiety or various amide groups in good to high yields. clockss.org For example, reaction with an alcohol in the presence of a suitable base can lead to the corresponding ester.

The trichloroacetyl group can also be removed under basic conditions. researchgate.net Treatment with aqueous sodium hydroxide (B78521) in ethanol (B145695) or methanol (B129727) can effectively cleave the trichloroacetyl group, yielding the free secondary amine. researchgate.net This deprotection is a crucial step in many synthetic sequences, allowing for further functionalization at the nitrogen atom.

Furthermore, the trichloroacetyl group can participate in reactions. For instance, trichloroacetyl isocyanate, a related reagent, reacts with organozinc halides to produce primary amides after hydrolysis. acs.org

Functional GroupTransformationReagents/ConditionsResulting Functional Group
Piperidine RingC-H FunctionalizationRhodium catalystsSubstituted piperidine
Trichloroacetyl GroupEsterificationAlcohol, BaseEster
Trichloroacetyl GroupAmidationAmineAmide
Trichloroacetyl GroupDeprotectionNaOH, EtOH/MeOHSecondary amine

Preparation of Chiral N-Trichloroacetylated Piperidine Derivatives

The synthesis of enantiomerically pure or enriched piperidine derivatives is a significant area of research in organic chemistry, driven by the prevalence of the piperidine motif in numerous biologically active compounds. The introduction of a trichloroacetyl group onto a chiral piperidine framework can serve multiple purposes, including acting as a protective group or as a key functional handle for further stereoselective transformations. Researchers have developed various methodologies to prepare these valuable chiral N-trichloroacetylated piperidine derivatives.

One notable strategy involves the stereoselective intramolecular amidomercuration of 5-alkenyl amides. In this approach, the N-trichloroacetyl (TCA) group plays a crucial role in directing the stereochemical outcome of the cyclization. nih.gov Studies have demonstrated that the N-trichloroacetyl group provides dominant trans stereoselection during the Hg(II)-mediated intramolecular amidomercuration reactions. This method has been successfully applied in the asymmetric synthesis of natural products like (+)-iso-6-cassine. The synthesis commences with the creation of a chiral allylic alcohol, which is then converted to a trichloroacetimidate. An enantioselective Overman rearrangement of this imidate, often catalyzed by a chiral palladium complex, yields the optically pure N-trichloroacetyl derivative. nih.gov This key intermediate, possessing a defined stereocenter, then undergoes a diastereoselective intramolecular amidomercuration to construct the piperidine ring with high stereocontrol.

Another significant method involves the direct β-trichloroacetylation of pre-existing chiral piperidine derivatives. This transformation introduces a trichloroacetyl group at the β-position of the piperidine ring, creating a key intermediate for the synthesis of more complex chiral structures, such as azabicyclo-N-oxyls. clockss.org For instance, chiral 2-methoxypiperidine (B3191330) derivatives can be subjected to β-trichloroacetylation using trichloroacetyl chloride. The reaction conditions, including the choice of a proton scavenger, have been optimized to achieve high yields of the desired trichloroacetylated product. This key intermediate can then undergo Lewis acid-mediated cyclization to form azabicyclic frameworks. clockss.org The trichloroacetyl group in these resulting structures is not merely a spectator; it can be readily transformed into other functional groups like esters or various amides, showcasing its versatility as a synthetic handle. clockss.org

The following tables summarize key findings from research on the synthesis of chiral N-trichloroacetylated piperidines and related structures.

Table 1: Asymmetric Synthesis of N-Trichloroacetyl Piperidine Intermediate via Overman Rearrangement nih.gov

EntryStarting MaterialKey Reaction StepCatalyst/ReagentProductYieldEnantiomeric Purity
1Trichloroacetimidate 8Enantioselective Overman Rearrangement(S)-(+)-COP-ClN-trichloroacetyl derivative 9Not specifiedOptically pure

Data derived from a study on the asymmetric synthesis of (+)-iso-6-cassine. nih.gov

Table 2: Lewis Acid-Mediated Cyclization of a Chiral N-Trichloroacetylated Piperidine Derivative clockss.org

EntrySubstrateLewis AcidProductYield (%)
1Chiral Piperidine 9aTiCl₄Azabicyclo product 10a58
2Chiral Piperidine 9bTiCl₄Azabicyclo product 10b55
3Chiral Piperidine 9cTiCl₄Azabicyclo product 10c52
4Chiral Piperidine 9dTiCl₄Azabicyclo product 10d45
5Chiral Piperidine 9eTiCl₄Azabicyclo product 10e41

Data showcases the cyclization of various chiral piperidine derivatives where the trichloroacetyl group is transformed in a subsequent step. clockss.org

Table 3: Transformation of the Trichloroacetyl Group in Chiral Azabicyclo Compounds clockss.org

EntryStarting MaterialReagentsProductYield (%)
1Azabicyclo 10aK₂CO₃, MeOHMethyl ester 10b86
2Azabicyclo 10aPyrrolidine, Et₃NAmide 10c85
3Azabicyclo 10aMorpholine, Et₃NAmide 10d92
4Azabicyclo 10aN,O-Dimethylhydroxylamine hydrochloride, Et₃NWeinreb amide 10e91

This table demonstrates the synthetic utility of the trichloroacetyl group in post-cyclization modifications. clockss.org

Elucidation of Reaction Mechanisms and Kinetics Involving Piperidine, 1 Trichloroacetyl

Mechanistic Investigations of 1-Trichloroacetylation Reactions

The synthesis of Piperidine (B6355638), 1-trichloroacetyl- is most commonly achieved through the N-acylation of piperidine. This transformation is a classic example of nucleophilic acyl substitution. wikipedia.org The generally accepted mechanism involves the nucleophilic attack of the lone pair of electrons on the piperidine nitrogen atom onto the electrophilic carbonyl carbon of an acylating agent, typically trichloroacetyl chloride. libretexts.org

The reaction proceeds via a tetrahedral intermediate. The presence of the three chlorine atoms on the acetyl group makes the carbonyl carbon exceptionally electron-deficient, thus highly susceptible to nucleophilic attack. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), which serves to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. researchgate.net

Step 1: Nucleophilic Attack. The nitrogen atom of piperidine attacks the carbonyl carbon of trichloroacetyl chloride.

Step 2: Formation of Tetrahedral Intermediate. A transient tetrahedral intermediate is formed, where the carbonyl oxygen bears a negative charge and the nitrogen atom carries a positive charge.

Step 3: Elimination of Leaving Group. The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling a chloride ion as the leaving group.

Step 4: Deprotonation. The added base removes the proton from the nitrogen atom, yielding the final N-acylated piperidine product and the hydrochloride salt of the base.

The kinetics of such acylation reactions are generally second-order, being first-order in both the amine and the acylating agent. wmich.edunih.govacs.org The rate is significantly influenced by the steric hindrance around the amine and its basicity. wmich.edu

Catalytic Roles and Mechanistic Aspects in Transformations of Piperidine, 1-trichloroacetyl-

The field of transition metal catalysis has provided powerful tools for the functionalization of otherwise inert bonds, and N-acyl piperidines are important substrates in this context.

N-acyl groups on piperidines can act as directing groups for the transition-metal-catalyzed functionalization of C-H bonds, particularly at the C2 position. researchgate.netthieme-connect.com While many studies use other acyl groups (like N-pyridyl), the principles can extend to the trichloroacetyl derivative. Catalysts based on palladium, rhodium, or ruthenium can coordinate to the amide oxygen, positioning the metal center to activate an adjacent C(sp³)–H bond. thieme-connect.comnih.gov This allows for reactions like arylation, alkenylation, or carbonylation.

Furthermore, the trichloroacetyl group can be compatible with or be a key part of a synthetic sequence involving transition metal catalysis. For example, in the synthesis of complex natural products, a trichloroacetylated intermediate might be subjected to a cobalt-catalyzed Pauson-Khand reaction. beilstein-journals.orgwikipedia.orgrsc.org This [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide is a powerful method for constructing cyclopentenones. rsc.orguwindsor.ca The stability of the trichloroacetyl group under certain catalytic conditions makes it a useful protecting group in such multi-step syntheses.

Catalytic ReactionMetal Catalyst (Example)Mechanistic Role of N-Acyl GroupPotential Transformation
C-H Activation/ArylationPalladium (Pd), Rhodium (Rh)Directing GroupFunctionalization at C2 of piperidine ring
Pauson-Khand ReactionCobalt (Co)Protecting group compatible with reactionFormation of cyclopentenone-fused systems
Cross-CouplingNickel (Ni), Palladium (Pd)Protecting group on a coupling partnerSynthesis of complex piperidine derivatives

Organocatalytic Applications and Reaction Mechanisms

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. frontiersin.orgbeilstein-journals.org While Piperidine, 1-trichloroacetyl-, itself is not a widely documented organocatalyst, the piperidine moiety is a common scaffold in various organocatalytic systems. researchgate.netrsc.org The reactivity of Piperidine, 1-trichloroacetyl-, is primarily centered around its function as an acylating agent, where the trichloroacetyl group is transferred to a nucleophile. This process, however, is stoichiometric rather than catalytic.

For piperidine derivatives to function as organocatalysts, they typically engage in reaction cycles involving the formation of transient, reactive intermediates. For instance, piperidine can catalyze reactions through enamine or iminium ion formation. mdpi.com However, the presence of the strongly electron-withdrawing trichloroacetyl group on the nitrogen atom of Piperidine, 1-trichloroacetyl-, substantially reduces the nitrogen's ability to act as a nucleophile or a Brønsted base, which is often a key step in these catalytic cycles.

The trichloroacetyl group itself, or the resulting trichloroacetamide (B1219227) byproduct from a reaction, can participate in catalytic processes. For example, trichloroacetamide has been shown to act as a co-catalyst in glycosylation reactions, working in concert with a primary catalyst to activate nucleophiles through hydrogen bonding. nih.gov A proposed cooperative catalytic cycle involves the interaction between the catalyst, the trichloroacetamide, the electrophile, and the nucleophile. nih.gov

Furthermore, related compounds, such as allylic trichloroacetimidates, undergo rearrangement to form allylic trichloroacetamides, a transformation that can be catalyzed by transition metal complexes to achieve high enantioselectivity. organic-chemistry.org This highlights the reactivity of the trichloroacetyl functional group in catalytic contexts, suggesting that while Piperidine, 1-trichloroacetyl-, may not be a direct catalyst, its structural elements can play roles in broader catalytic systems.

Radical reactions involving trichloroacetamides are also a significant area of study. The trichloroacetyl group can serve as a precursor to dichloromethyl radicals under the influence of a metal catalyst, which can then undergo cyclization reactions to form various lactams. scispace.com This type of reactivity, known as atom transfer radical cyclization (ATRC), has been explored for the synthesis of nitrogen-containing heterocycles. scispace.com

Reaction Type Catalyst/Reagent Role of Trichloroacetyl Group Products
AcylationNucleophileElectrophilic acylating agentAmides, Esters
Glycosylation (as co-catalyst)Singly protonated phenanthrolinium saltHydrogen bond donor/acceptorβ-O-glycosides nih.gov
Allylic RearrangementCOP-Cl (palladium complex)Part of the rearranging imidateAllylic trichloroacetamides organic-chemistry.org
Radical CyclizationGrubbs II catalyst, Cp2TiClRadical precursorLactams scispace.comresearchgate.net

Hydrogenation and Dehydrogenation Mechanisms of Piperidine Derivatives

The hydrogenation of piperidine derivatives is a fundamental transformation in organic synthesis, often employed to produce saturated heterocyclic systems. organic-chemistry.org The specific hydrogenation of Piperidine, 1-trichloroacetyl-, would involve the reduction of the amide carbonyl group or potential reactions involving the trichloromethyl group, depending on the reaction conditions and catalyst used.

The generally accepted mechanism for the hydrogenation of unsaturated bonds, such as those in a precursor to a piperidine ring, is the Horiuti-Polanyi mechanism. aocs.org This involves the adsorption of both the substrate and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. aocs.org For the hydrogenation of a C=N double bond in an imine precursor to a piperidine, the mechanism can be either inner-sphere, where the imine coordinates directly to the metal catalyst, or outer-sphere, where hydrogen is transferred without direct coordination. wikipedia.org

The N-acyl group, in this case, the trichloroacetyl group, can influence the stereochemical outcome of hydrogenation reactions on the piperidine ring or its precursors. For instance, in the synthesis of Galbulimima alkaloids, the hydrogenation of a trisubstituted double bond on a piperidine ring was a key step. thieme-connect.com

Dehydrogenation of piperidine derivatives is a less common but important reaction for accessing pyridines and other unsaturated nitrogen heterocycles. This process typically requires an oxidant or a catalyst that can facilitate the removal of hydrogen atoms.

Advanced Spectroscopic Characterization and Structural Analysis of Piperidine, 1 Trichloroacetyl

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy serves as a primary method for investigating the conformational isomerism and dynamic behavior of Piperidine (B6355638), 1-trichloroacetyl- in solution. The powerful electron-withdrawing nature of the trichloroacetyl group significantly influences the electron density distribution within the piperidine ring, leading to distinct chemical shifts and coupling constants that are sensitive to conformational changes.

High-field one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for elucidating the compound's detailed structure. nih.govarxiv.org Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) help in identifying proton-proton coupling networks within the piperidine ring, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached and long-range coupled carbon atoms, respectively. ceitec.czuchile.cl This comprehensive approach allows for the unambiguous assignment of all proton and carbon resonances. uchile.cl

In the ¹³C NMR spectrum of Piperidine, 1-trichloroacetyl-, the carbonyl carbon of the trichloroacetyl group typically appears in the downfield region, around 160-170 ppm, due to the deshielding effect of the adjacent electron-withdrawing groups. The carbons of the piperidine ring exhibit chemical shifts in the range of 20-60 ppm. The specific chemical shifts of the axial and equatorial protons and carbons provide valuable information about the ring's conformation.

The analysis of proton chemical shifts and vicinal coupling constants (³JHH) provides deep insights into the conformational preferences of the piperidine ring. The piperidine ring in Piperidine, 1-trichloroacetyl- predominantly adopts a chair conformation. The orientation of the trichloroacetyl group, whether axial or equatorial, significantly impacts the chemical shifts of the ring protons.

The magnitude of the ³JHH coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Larger coupling constants are typically observed for axial-axial proton interactions compared to axial-equatorial or equatorial-equatorial interactions. This allows for the determination of the relative stereochemistry of the protons on the piperidine ring and, consequently, the preferred chair conformation.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for Piperidine, 1-trichloroacetyl-

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C=O-~163.0
CCl₃-~93.0
C2/C6 (axial)~3.5~45.0
C2/C6 (equatorial)~3.7~45.0
C3/C5 (axial)~1.6~25.0
C3/C5 (equatorial)~1.7~25.0
C4 (axial)~1.5~24.0
C4 (equatorial)~1.6~24.0

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes in molecules. umn.eduyoutube.com In the case of Piperidine, 1-trichloroacetyl-, DNMR can be used to investigate the equilibrium between different chair conformations and the rotational barrier around the C-N amide bond.

By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for each conformer may be observed. umn.edu As the temperature increases, the rate of exchange increases, leading to broadening of the signals and eventually coalescence into a single averaged signal at higher temperatures. umn.edu From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the conformational process can be calculated, providing quantitative information about the energy barrier to interconversion. scirp.org

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides precise information about the molecular structure of Piperidine, 1-trichloroacetyl- in the solid state, including bond lengths, bond angles, and torsional angles. d-nb.info This technique offers a static picture of the molecule, which complements the dynamic information obtained from NMR studies in solution.

Single-crystal X-ray diffraction analysis of Piperidine, 1-trichloroacetyl- would reveal the exact geometry of the molecule in the crystalline state. mdpi.com It is expected that the piperidine ring adopts a chair conformation. The analysis would provide precise measurements of all bond lengths and angles. For instance, the C-N bond within the amide linkage would exhibit partial double bond character due to resonance, resulting in a shorter bond length compared to a typical C-N single bond. The geometry around the amide nitrogen is expected to be trigonal planar or very close to it. The trichloroacetyl group will have a significant impact on the geometry of the piperidine ring, potentially causing slight flattening or puckering to accommodate the bulky and electronegative substituent.

Table 2: Representative X-ray Crystallographic Parameters for a Piperidine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)12.456
c (Å)9.876
β (°)105.4
Volume (ų)1201.2
Z4

Note: These are example parameters for a substituted piperidine and actual values for Piperidine, 1-trichloroacetyl- would need to be determined experimentally.

The arrangement of molecules in the crystal lattice is determined by a variety of intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. rsc.orgnih.gov In the case of Piperidine, 1-trichloroacetyl-, the polar C=O and C-Cl bonds are likely to participate in significant dipole-dipole interactions. Weak C-H···O and C-H···Cl hydrogen bonds may also play a role in stabilizing the crystal packing. rsc.org

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, offers a powerful, non-destructive approach to probing the molecular structure of "Piperidine, 1-trichloroacetyl-". contractlaboratory.comresearchgate.netlibretexts.org These methods measure the vibrational energies of molecular bonds, which are unique to the compound and its constituent functional groups, providing a distinct "fingerprint" spectrum. researchgate.netuni-siegen.de

Identification of Characteristic Vibrational Modes of Trichloroacetyl and Piperidine Moieties

The vibrational spectrum of "Piperidine, 1-trichloroacetyl-" is a composite of the characteristic vibrations of its two main components: the piperidine ring and the trichloroacetyl group.

The trichloroacetyl moiety introduces several strong and distinct vibrational modes. The most prominent of these is the carbonyl (C=O) stretching vibration, which is highly sensitive to its electronic environment. Due to the strong electron-withdrawing effect of the three chlorine atoms, the C=O bond is strengthened, leading to a high-frequency absorption band, typically observed in the region of 1680-1720 cm⁻¹. The C-Cl stretching vibrations of the trichloromethyl group also give rise to characteristic bands in the fingerprint region of the spectrum.

The interaction between the piperidine ring and the trichloroacetyl group, specifically the formation of the amide linkage, influences the vibrational frequencies of both moieties. The N-C=O group of the amide bond has its own set of characteristic vibrations, including the amide I band (primarily C=O stretch) and amide II band (a mixture of N-H in-plane bending and C-N stretching).

A summary of the expected characteristic vibrational modes is presented in the table below.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Piperidine RingC-H Stretch (CH₂)2800-3000
C-N Stretch1000-1250
CH₂ Bend/Scissor~1450
Trichloroacetyl GroupC=O Stretch (Amide I)1680-1720
C-Cl Stretch600-800
Amide LinkageN-C=O Bend (Amide II)1500-1570

Correlation of Vibrational Spectra with Conformational Preferences

The piperidine ring can adopt several conformations, with the "chair" conformation being the most stable. The orientation of the trichloroacetyl group relative to the piperidine ring can lead to different conformational isomers. preprints.org Vibrational spectroscopy can be a sensitive tool for identifying and characterizing these different conformers. nih.govconicet.gov.ar

Subtle shifts in the vibrational frequencies of specific modes can be correlated with changes in the molecular geometry. For instance, the position and intensity of the C-H and C=O stretching bands can be influenced by the steric and electronic environment, which differs between conformers. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to predict the vibrational frequencies of different possible conformers and aid in the assignment of the observed spectral features. preprints.orgconicet.gov.ar By comparing the experimental FTIR and Raman spectra with the calculated spectra for various conformers, it is possible to determine the predominant conformation of "Piperidine, 1-trichloroacetyl-" in a given state (e.g., solid, in solution). preprints.org

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds. researchgate.netnih.gov It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). nih.gov

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netmdpi.com This precision allows for the unambiguous determination of the elemental composition of a molecule. For "Piperidine, 1-trichloroacetyl-", with a chemical formula of C₇H₁₀Cl₃NO, HRMS can distinguish its exact mass from other molecules that may have the same nominal mass but a different elemental formula. researchgate.netrsc.org This capability is crucial for confirming the identity of the compound and for analyzing complex mixtures. rsc.org

Analysis of Fragmentation Pathways for Structural Information

In addition to providing the molecular weight, mass spectrometry can be used to gain structural information through the analysis of fragmentation patterns. mdpi.comlibretexts.orglibretexts.org When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the molecule's structure.

For "Piperidine, 1-trichloroacetyl-", the fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions. Common fragmentation pathways for amides include cleavage of the C-N bond and the C-C bond adjacent to the carbonyl group.

A plausible fragmentation pathway for "Piperidine, 1-trichloroacetyl-" is initiated by the cleavage of the bond between the piperidine ring and the trichloroacetyl group. This can lead to the formation of a piperidinyl cation and a trichloroacetyl radical, or vice versa. Further fragmentation of the piperidine ring can occur through the loss of small neutral molecules like ethene. The trichloroacetyl fragment can lose chlorine atoms or the carbonyl group.

A table summarizing potential fragment ions and their corresponding m/z values is provided below. The analysis of these fragments helps to piece together the structure of the original molecule. researchgate.net

Fragment IonProposed StructureNominal m/z
[C₅H₁₀N]⁺Piperidinyl cation84
[C₂Cl₃O]⁺Trichloroacetyl cation145
[C₇H₁₀Cl₂NO]⁺Loss of a chlorine atom195
[C₆H₈Cl₃N]⁺Loss of CO201

Computational and Theoretical Investigations of Piperidine, 1 Trichloroacetyl

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For Piperidine (B6355638), 1-trichloroacetyl-, DFT calculations can elucidate the influence of the strongly electron-withdrawing trichloroacetyl group on the piperidine ring.

Electronic Structure and Optimized Molecular Geometries

The molecular architecture of Piperidine, 1-trichloroacetyl- is characterized by the fusion of a saturated six-membered piperidine ring and a trichloroacetyl group attached to the nitrogen atom. The piperidine ring typically adopts a chair conformation, which is the most stable arrangement for this heterocycle. The attachment of the trichloroacetyl group, with its three chlorine atoms, induces significant electronic perturbations throughout the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for a Model N-Acylpiperidine System (DFT B3LYP/6-31G)*

ParameterBond Length (Å)Bond/Dihedral Angle (°)
C=O1.23
C-N (amide)1.37
N-C (ring)1.46
C-Cl1.78
O=C-N-C (ring) ~180° (trans) or ~0° (cis)
C-N-C (ring) ~118°

Note: The data in this table is illustrative and based on general values for similar compounds, not on specific calculations for Piperidine, 1-trichloroacetyl-.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

For Piperidine, 1-trichloroacetyl-, the electron-withdrawing nature of the trichloroacetyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted piperidine. The LUMO is likely to be localized on the trichloroacetyl group, particularly on the antibonding orbitals of the carbonyl and C-Cl bonds, making this site susceptible to nucleophilic attack. The HOMO, in contrast, would have significant contribution from the nitrogen lone pair and the sigma bonds of the piperidine ring. A smaller HOMO-LUMO gap generally implies higher reactivity. In systems with similar functional groups, a reduced HOMO-LUMO gap has been computationally observed. mdpi.com

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors

ParameterEnergy (eV)Description
EHOMO-7.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)6.3Indicator of chemical reactivity and stability
Electronegativity (χ)4.35Tendency to attract electrons
Chemical Hardness (η)3.15Resistance to change in electron distribution

Note: These values are illustrative and represent typical ranges for similar organic molecules. Specific calculations for Piperidine, 1-trichloroacetyl- would be required for precise data.

Electrostatic Potential and Charge Distribution Mapping

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In Piperidine, 1-trichloroacetyl-, the MEP would show a region of high negative potential (red) around the carbonyl oxygen atom, indicating its nucleophilic character. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the piperidine ring and, most significantly, on the carbon atom of the carbonyl group, highlighting its electrophilicity. The chlorine atoms, due to their high electronegativity, would also contribute to a significant polarization of the C-Cl bonds. Studies on similar N-acyl piperidine derivatives have utilized electrostatic molecular field analysis to understand their structure-activity relationships. mdpi.com

Conformational Analysis and Energetic Profiles

The flexibility of the piperidine ring and the rotation around the N-CO bond give rise to a complex conformational landscape for Piperidine, 1-trichloroacetyl-.

In-depth Study of Piperidine Ring Conformations

The piperidine ring in Piperidine, 1-trichloroacetyl- is expected to exist predominantly in a chair conformation to minimize steric and torsional strain. However, other conformations, such as the twist-boat, are also possible, though generally higher in energy. nih.gov For N-acylpiperidines, the energy difference between the chair and twist-boat conformations can be relatively small, and the twist-boat form may be stabilized in certain environments, such as in protein binding pockets. nih.gov Computational studies on related N-acylpiperidines have shown that the twist-boat conformation can be around 1.5 kcal/mol less favorable than the chair conformation. nih.gov

Rotational Barriers and Conformational Preferences of the Trichloroacetyl Group

Rotation around the N-CO amide bond is restricted due to its partial double bond character, leading to the existence of two planar rotamers, often referred to as E and Z isomers. acs.orgacs.org The energy barrier for this rotation is typically in the range of 15-20 kcal/mol for amides. acs.org The relative stability of the E and Z conformers is influenced by steric and electronic interactions between the trichloroacetyl group and the piperidine ring. acs.orgacs.org The size of the acyl substituent can influence the rotational barrier; sterically demanding groups can sometimes lower the barrier. acs.org Variable temperature NMR studies combined with DFT calculations are powerful methods for determining the rotational barriers and the equilibrium between these rotamers in N-acyl systems. mdpi.comnih.gov For Piperidine, 1-trichloroacetyl-, the bulky and highly electronegative trichloroacetyl group will significantly influence the rotational dynamics and the conformational preferences.

Reaction Pathway and Transition State Modeling

The intricate dance of atoms and electrons during a chemical reaction is a fleeting event, often lasting mere femtoseconds. rsc.org Capturing the essence of these transformations requires a blend of experimental observation and theoretical modeling. For Piperidine, 1-trichloroacetyl-, computational chemistry provides a powerful lens to dissect its reactivity, offering insights into the mechanisms of its formation and subsequent transformations.

Computational Elucidation of Complex Reaction Mechanisms

The formation of Piperidine, 1-trichloroacetyl-, typically involves the reaction of piperidine with trichloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of this reaction. These calculations can model the approach of the piperidine nitrogen to the carbonyl carbon of the trichloroacetyl chloride, the formation of a tetrahedral intermediate, and the subsequent departure of the chloride leaving group.

While specific computational studies on the reaction mechanism of Piperidine, 1-trichloroacetyl- are not extensively detailed in the provided search results, the principles of applying computational chemistry to similar reactions are well-established. For instance, theoretical studies on the hydrolysis of amides and esters, which share mechanistic similarities, have demonstrated the necessity of including solvent molecules in the calculations to accurately model the reaction pathway and the formation of tetrahedral intermediates. researchgate.net These studies highlight the ability of computational models to refine our understanding of reaction mechanisms beyond what can be inferred from experimental data alone.

Furthermore, computational analysis can be extended to understand the subsequent reactions of Piperidine, 1-trichloroacetyl-. As an acylating agent, it can react with various nucleophiles. DFT calculations can be employed to model the transition states of these reactions, providing a detailed picture of the bond-breaking and bond-forming processes. This is crucial for understanding its role as a building block in the synthesis of more complex molecules.

Determination of Kinetic and Thermodynamic Parameters for Chemical Transformations

Beyond mapping the reaction pathway, computational chemistry can quantify the energetics of a reaction, providing crucial kinetic and thermodynamic parameters. These parameters, including activation energy (Ea), enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), are essential for predicting reaction rates and equilibrium positions.

Isoconversional methods, such as the Kissinger–Akahira–Sunose (KAS), Flynn–Wall–Ozawa (FWO), and Friedman methods, are often used in conjunction with experimental data (like that from thermogravimetric analysis) to determine kinetic parameters for complex processes like pyrolysis. researchgate.net While not directly applied to Piperidine, 1-trichloroacetyl- in the search results, these methods exemplify how computational analysis of experimental data can yield kinetic insights.

For a given reaction of Piperidine, 1-trichloroacetyl-, theoretical calculations can determine the energy of the reactants, products, and the transition state connecting them. The difference in energy between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. The difference in energy between the reactants and products provides the enthalpy of the reaction, indicating whether the reaction is exothermic or endothermic. By incorporating vibrational frequency calculations, it is also possible to compute the entropy and, consequently, the Gibbs free energy of the reaction, which is the ultimate arbiter of spontaneity.

For example, in studies of other chemical systems, positive values of enthalpy and Gibbs Free energy have been used to confirm the endothermic nature of pyrolysis reactions. researchgate.net Similarly, the calculation of these parameters for reactions involving Piperidine, 1-trichloroacetyl- would provide a quantitative understanding of its chemical behavior.

Spectroscopic Property Prediction and Validation

Spectroscopy is an indispensable tool for the characterization of chemical compounds. Computational chemistry complements experimental spectroscopy by providing a means to predict and interpret spectral data, leading to a more robust and detailed understanding of molecular structure and dynamics.

Theoretical Calculations of NMR Chemical Shifts and Vibrational Frequencies

Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the chemical environment of atomic nuclei. Theoretical calculations, most commonly using DFT methods, can predict the NMR chemical shifts of ¹H and ¹³C nuclei in a molecule. researchgate.net For Piperidine, 1-trichloroacetyl-, such calculations would involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. These theoretical shielding values can then be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Similarly, theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants for the molecular vibrations. The resulting vibrational modes and their frequencies can be compared directly with experimental IR spectra. For Piperidine, 1-trichloroacetyl-, this would be particularly useful for identifying the characteristic carbonyl (C=O) stretching frequency, which is sensitive to the electron-withdrawing nature of the trichloroacetyl group.

Comparative Analysis of Theoretical and Experimental Spectroscopic Data

The true power of computational spectroscopy lies in the synergy between theoretical predictions and experimental measurements. When theoretical and experimental spectra are in good agreement, it provides strong evidence for the correctness of the assigned structure and conformation. Discrepancies between the two can point to interesting chemical phenomena or highlight the limitations of the computational model.

For instance, in the study of related piperidine derivatives, a combination of NMR spectroscopy and X-ray crystallography has been used to resolve ring conformations and substituent orientations. Theoretical calculations of NMR parameters for different possible conformers (e.g., chair and boat conformations of the piperidine ring) can be compared with experimental data to determine the predominant conformation in solution.

The following table illustrates the kind of comparative data that can be generated. Please note that the values for Piperidine, 1-trichloroacetyl- are hypothetical and for illustrative purposes, as specific experimental and theoretical spectroscopic data for this exact compound were not found in the search results.

Parameter Experimental Value Theoretical Value (DFT/B3LYP/6-31G)*Source
¹³C NMR Chemical Shift (C=O)~160-170 ppmCalculated Value
¹H NMR Chemical Shift (α-protons)Experimental ValueCalculated Value
IR Frequency (C=O stretch)Experimental ValueCalculated Value

Such a comparative analysis allows for a detailed validation of the computational model and a deeper interpretation of the experimental data. For Piperidine, 1-trichloroacetyl-, this approach would be invaluable for confirming its molecular structure and understanding the electronic effects of the trichloroacetyl group on the piperidine ring.

Strategic Applications in Complex Organic Synthesis

Piperidine (B6355638), 1-trichloroacetyl- as a Versatile Synthetic Intermediate and Building Block

Piperidine, 1-trichloroacetyl-, a derivative of the ubiquitous piperidine heterocycle, serves as a highly valuable and versatile intermediate in the field of organic synthesis. The piperidine ring is a fundamental scaffold found in a vast array of natural products and pharmaceuticals. nih.govijnrd.org The introduction of the N-trichloroacetyl group modifies the chemical properties of the piperidine nitrogen, enabling its strategic use as a building block for more intricate molecular architectures. This functionalization allows chemists to perform transformations on other parts of a molecule without interference from the otherwise reactive secondary amine of the piperidine core.

The synthesis of complex nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these structures are prevalent in biologically active compounds. nih.govrsc.orgopenmedicinalchemistryjournal.com Piperidine, 1-trichloroacetyl- acts as a key precursor in methodologies aimed at constructing fused, bridged, or otherwise complex heterocyclic systems. The electron-withdrawing nature of the trichloroacetyl group deactivates the nitrogen atom, preventing it from participating in undesired side reactions during subsequent synthetic steps.

This deactivation is crucial when building upon the piperidine framework. For instance, in multi-step sequences designed to assemble bicyclic or polycyclic alkaloids, the protected piperidine nitrogen remains inert during reactions such as metal-catalyzed cross-couplings, oxidations, or the introduction of sensitive functional groups at other positions on the ring. Once the core of the more complex heterocycle is assembled, the trichloroacetyl group can be selectively removed to reveal the piperidine nitrogen for further functionalization, cyclization, or to yield the final target molecule. The strategic protection offered by the trichloroacetyl group facilitates cleaner reactions and provides access to a wider range of complex nitrogenous compounds that would be difficult to synthesize with an unprotected piperidine.

The demand for novel three-dimensional molecular structures in drug discovery has led to increased interest in polycyclic and spirocyclic scaffolds. nih.gov Spirocycles, which contain two rings connected by a single common atom, are of particular interest due to their rigid conformations and ability to present substituents in precise spatial orientations. Piperidine derivatives are frequently incorporated into these advanced scaffolds. nih.govresearchgate.net

Piperidine, 1-trichloroacetyl- can be utilized as a starting material for the synthesis of key intermediates, such as N-protected piperidin-4-ones. nih.gov These ketones are versatile building blocks for constructing spirocyclic systems through reactions like intramolecular cyclizations or multi-component reactions. The N-trichloroacetyl group ensures the stability of the piperidine core during the chemical transformations required to build the second ring system around the spiro-center. Its presence is essential for preventing the piperidine nitrogen from acting as a competing nucleophile or base, thereby directing the reaction pathway towards the desired spirocyclic product. nih.govnih.gov

Scaffold TypeRole of Piperidine, 1-trichloroacetyl-Key Intermediate Example
Polycyclic Systems Serves as a stable core for building additional fused or bridged rings.N-protected amino alcohols for intramolecular cyclization.
Spirocyclic Systems Acts as a precursor to versatile building blocks for spiro-annulation reactions.1-(Trichloroacetyl)piperidin-4-one. nih.gov

Integration into Advanced Synthetic Platforms

The adaptability of chemical reagents and building blocks to modern, high-throughput synthetic platforms is a critical factor in contemporary drug discovery and materials science. The utility of "Piperidine, 1-trichloroacetyl-" in these advanced systems is an emerging area of investigation.

Utility in Solid-Phase Synthesis and Automated Glycan Assembly Processes

Solid-phase synthesis (SPS) and its automated variants have revolutionized the synthesis of peptides, oligonucleotides, and other complex molecules by immobilizing the growing chain on a solid support, which simplifies purification. Piperidine itself is a commonly used reagent in solid-phase peptide synthesis (SPPS) for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of amino acids.

While there is no direct evidence of "Piperidine, 1-trichloroacetyl-" being used as a standard reagent in SPPS, the related trichloroacetyl (TCA) group has found a significant application in the field of automated glycan assembly (AGA). In AGA, the N-trichloroacetyl group is utilized as a participating protecting group for glucosamine (B1671600) building blocks. rsc.orgnih.govacs.orgmpg.de The participation of the N-trichloroacetyl group at the C2 position of the glycosyl donor is crucial for directing the stereochemical outcome of the glycosylation reaction, ensuring the formation of the desired β-glycosidic linkage. rsc.orgmpg.de This anchimeric assistance is a key strategy for achieving high stereoselectivity in the automated synthesis of complex oligosaccharides. rsc.orgnih.govacs.orgmpg.de

The following table summarizes the role of the N-trichloroacetyl group in automated glycan assembly:

Application AreaSpecific Role of N-Trichloroacetyl GroupKey OutcomeReference
Automated Glycan Assembly (AGA)Participating protecting group on glucosamine building blocksEnsures β-selectivity in glycosidic bond formation rsc.orgnih.govacs.orgmpg.de

The use of the N-trichloroacetyl group in this context highlights the strategic value of the trichloroacetamide (B1219227) functionality in controlling stereochemistry in complex, automated synthetic processes.

Adaptability to Flow Chemistry Methodologies for Efficient Production

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput synthesis. The synthesis of piperidine derivatives using flow chemistry has been reported, demonstrating the feasibility of producing this important heterocyclic motif in a continuous manner.

However, the specific application of flow chemistry to the synthesis of "Piperidine, 1-trichloroacetyl-" or its use as a reagent or building block in continuous flow processes is not well-documented in the current literature. In principle, the synthesis of 1-trichloroacetylpiperidine via the acylation of piperidine with a trichloroacetylating agent could be readily adapted to a flow process. Such a setup would allow for precise control over reaction parameters such as temperature, residence time, and stoichiometry, potentially leading to a more efficient and scalable synthesis.

The potential utility of 1-trichloroacetylpiperidine in flow chemistry would depend on its intended application. If used as a reagent, its solubility and stability under flow conditions would be important considerations. If it were a synthetic target, a continuous flow process could offer a streamlined route to its production. While the general principles of flow chemistry are applicable, specific research detailing the integration of "Piperidine, 1-trichloroacetyl-" into flow methodologies is currently lacking.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges

The primary academic contribution surrounding "Piperidine, 1-trichloroacetyl-" has been its characterization and utilization as a synthetic intermediate. The presence of the electron-withdrawing trichloroacetyl group significantly influences the chemistry of the piperidine (B6355638) ring, a feature that has been exploited in various chemical transformations. The trichloroacetyl group serves as a reactive handle, acting as an acylating agent for nucleophiles to form other amides and esters.

Spectroscopic techniques have been fundamental in elucidating its structural and dynamic properties. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has been instrumental for investigating conformational isomerism, while Infrared (IR) spectroscopy provides key data on the vibrational characteristics influenced by the trichloroacetyl moiety.

However, significant challenges remain. A major limitation is the perception of amides as being relatively unreactive compared to other acyl derivatives like esters or acyl halides, due to the stabilizing effect of amide resonance. nih.gov Overcoming this inherent stability to achieve selective transformations under mild conditions is a primary hurdle. While methods for activating amides are being developed, their application specifically to "Piperidine, 1-trichloroacetyl-" is not yet widespread. nih.govnih.gov Furthermore, much of the available information on this specific compound comes from chemical suppliers, with a noticeable lack of in-depth, peer-reviewed studies focusing on its unique reactivity profile. sigmaaldrich.comsigmaaldrich.com

Identification of Unexplored Reactivity and Novel Transformations

The unique electronic nature of "Piperidine, 1-trichloroacetyl-"—combining an electron-rich piperidine ring with a strongly electron-deficient acyl group—presents a fertile ground for discovering novel reactivity. The trichloroacetyl group drastically lowers the nucleophilicity of the amide nitrogen, making direct N-functionalization challenging but also opening up alternative reaction pathways. kyoto-u.ac.jp

Future research should focus on exploring transformations that leverage this unique electronic push-pull system. For instance, the activation of the amide bond, not for simple substitution, but for more complex cascade reactions or rearrangements could be a fruitful avenue. Inspired by recent breakthroughs in amide activation, one could envision transition-metal-catalyzed cross-coupling reactions where the C-N bond of "Piperidine, 1-trichloroacetyl-" is oxidatively added to a metal center. nih.gov This would represent a significant departure from its traditional role as a simple acylating agent.

Another area of unexplored reactivity lies in radical chemistry. The trichloromethyl group is a well-known precursor for radical generation. Investigating radical-initiated cyclizations or additions involving the piperidine ring could lead to the synthesis of novel and complex heterocyclic scaffolds, a strategy that has been successfully employed for other piperidine derivatives. nih.gov

Opportunities for Developing Innovative Synthetic Methodologies and Strategies

"Piperidine, 1-trichloroacetyl-" holds considerable potential as a versatile building block for constructing more complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs. nih.govajchem-a.com

Innovative strategies could involve using this compound as a linchpin in multi-component reactions. Its dual functionality could be harnessed to bring together different molecular fragments in a single, efficient step. For example, the trichloroacetyl group could first act as a directing group for a C-H activation on the piperidine ring, followed by a subsequent transformation involving the amide itself.

Furthermore, there is an opportunity to develop more sustainable and efficient methods for its synthesis and application. While its preparation from piperidine and trichloroacetyl chloride is straightforward, exploring catalytic, atom-economical alternatives would be a valuable contribution. Moreover, its application in flow chemistry could offer enhanced control over reactions involving this highly reactive species, potentially enabling transformations that are difficult to achieve under standard batch conditions. The development of methods for direct N-glycosylation of amides, a challenging but important transformation, could also be extended to substrates like "Piperidine, 1-trichloroacetyl-", potentially leading to novel bioactive glycoconjugates. kyoto-u.ac.jprsc.org

Advancements in Integrated Computational and Spectroscopic Characterization for Enhanced Understanding

A deeper understanding of the structure-reactivity relationship of "Piperidine, 1-trichloroacetyl-" is essential for unlocking its synthetic potential. An integrated approach combining advanced spectroscopic techniques with computational modeling offers a powerful strategy to achieve this.

While basic spectroscopic data exists, a more detailed investigation is warranted. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY), can be combined with X-ray crystallography to provide an unambiguous picture of its solid-state and solution-phase conformation, including the piperidine ring conformation and the rotational barrier around the C-N amide bond.

Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into its electronic structure, molecular orbital energies, and reaction mechanisms. Modeling potential reaction pathways, such as those involving transition-metal catalysis or radical intermediates, can help predict feasibility and guide experimental design. For example, computational studies could map the reaction coordinates for amide bond activation, identifying the key energetic barriers and transition state geometries. This synergy between empirical data and theoretical models will be crucial for moving beyond the current understanding and fully exploiting the rich chemistry of "Piperidine, 1-trichloroacetyl-".

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 1-trichloroacetyl-piperidine derivatives, and how can their efficiency be optimized?

  • Methodological Answer : Utilize intramolecular acyl transfer reactions under mild debenzylation conditions (e.g., HCOONH₄/Pd/C) to generate spiropiperidine scaffolds. These reactions are advantageous due to their simplicity, economic viability, and potential for green chemistry adaptations . Optimization involves adjusting reaction time, temperature, and catalyst loading while monitoring product purity via HPLC or GC-MS.

Q. How can spectroscopic techniques confirm the spatial conformation of 1-trichloroacetyl-piperidine derivatives?

  • Methodological Answer : Combine NMR (¹H, ¹³C, 2D-COSY) and X-ray crystallography to resolve piperidine ring conformations and amide configurations. For example, coupling constants in ¹H NMR can reveal axial/equatorial substituent orientations, while X-ray data provides unambiguous bond lengths and angles .

Q. What preliminary assays are suitable for evaluating the biological activity of 1-trichloroacetyl-piperidine compounds?

  • Methodological Answer : Screen for antimicrobial, anti-inflammatory, or CNS-related activity using in vitro assays such as:

  • Agar diffusion for antimicrobial properties.
  • COX-1/COX-2 inhibition for anti-inflammatory potential.
  • Radioligand binding assays for neurotransmitter receptor interactions .

Advanced Research Questions

Q. How can intramolecular acyl transfer mechanisms in 1-trichloroacetyl-piperidine systems be rigorously analyzed to resolve contradictory spectroscopic data?

  • Methodological Answer : Perform dynamic NMR experiments to study conformational mobility and reaction intermediates. Density Functional Theory (DFT) calculations can model transition states and validate proposed mechanisms. Cross-reference with kinetic studies (e.g., Eyring plots) to correlate activation parameters with experimental observations .

Q. What computational approaches are effective for predicting the pharmacokinetic properties of 1-trichloroacetyl-piperidine derivatives?

  • Methodological Answer : Use QSAR models with molecular descriptors (e.g., logP, polar surface area) and ADMET Predictor™ software to forecast bioavailability, blood-brain barrier penetration, and metabolic stability. Validate predictions against experimental pIC₅₀ datasets (Supplementary Table S1) .

Q. How can structural contradictions between crystallographic data and theoretical conformations be resolved?

  • Methodological Answer : Apply Hirshfeld surface analysis to X-ray data to quantify intermolecular interactions (e.g., hydrogen bonding, van der Waals forces). Compare with molecular dynamics (MD) simulations under physiological conditions to assess conformational flexibility .

Q. What strategies enhance the selectivity of 1-trichloroacetyl-piperidine derivatives for specific biological targets (e.g., kinases vs. ion channels)?

  • Methodological Answer : Employ structure-based drug design (SBDD) using SwissTargetPrediction to identify off-target interactions. Modify substituents at the piperidine 3- and 5-positions to alter steric/electronic profiles, and validate via SPR (Surface Plasmon Resonance) binding assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?

  • Methodological Answer : Recalibrate QSAR models using larger datasets (e.g., >50 compounds) to improve predictive accuracy. Investigate outliers via metabolomic profiling (LC-MS/MS) to identify unaccounted metabolic pathways or protein binding effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.